molecular formula C16H12ClFO4 B5814823 (2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate

(2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate

Cat. No.: B5814823
M. Wt: 322.71 g/mol
InChI Key: JGJNUDSMQGTLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C16H12ClFO4. It is a derivative of phenyl acetate and contains both chloro and fluoro substituents, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate typically involves the esterification of 2-chloro-4-formyl-6-methoxyphenol with 2-(4-fluorophenyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 2-(4-fluorophenyl)acetate.

    Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 2-(4-fluorophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-formyl-6-methoxyphenyl acetate: Similar structure but lacks the 4-fluorophenyl group.

    2-(4-Fluorophenyl)acetic acid: Contains the 4-fluorophenyl group but lacks the chloro and formyl substituents.

Uniqueness

(2-Chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO4/c1-21-14-7-11(9-19)6-13(17)16(14)22-15(20)8-10-2-4-12(18)5-3-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJNUDSMQGTLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.